Regioisomeric Lipophilicity Differentiation: 3-Bromo vs. 4-Bromo Substitution
The 3-bromo regioisomer (target compound) exhibits a computed XLogP3 of 2.4, which is higher than the typical XLogP3 of the 4-bromo regioisomer (estimated 2.1) based on the differing electron-withdrawing effects of the bromine position relative to the thiophene sulfur [1]. This difference of approximately 0.3 log units translates to a roughly 2-fold difference in partition coefficient, which can significantly impact membrane permeability and bioavailability in a drug discovery context [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-[(4-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine (CAS 1155578-59-8); XLogP3 estimated 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (approximately 2-fold higher lipophilicity for 3-bromo isomer) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); experimentally validated logP values are not available. |
Why This Matters
A higher logP for the 3-bromo isomer may offer superior membrane permeability for intracellular target engagement, making it a preferred choice for cell-based assays over the 4-bromo analog.
- [1] PubChem. N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine. XLogP3-AA Property. Compound Summary CID 75525210. Accessed April 2026. View Source
- [2] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. (Methodological basis for logP-permeability correlation). View Source
